2-(Iodomethyl)tetrahydrofuran

nucleophilic substitution SN2 leaving group

2-(Iodomethyl)tetrahydrofuran (CAS 5831-70-9), also known as tetrahydrofurfuryl iodide, is a halogenated cyclic ether with molecular formula C₅H₉IO. It belongs to the class of primary alkyl iodides and is widely recognized as a versatile electrophilic building block due to the excellent leaving-group ability of iodide.

Molecular Formula C5H9IO
Molecular Weight 212.03 g/mol
CAS No. 5831-70-9
Cat. No. B1605008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Iodomethyl)tetrahydrofuran
CAS5831-70-9
Molecular FormulaC5H9IO
Molecular Weight212.03 g/mol
Structural Identifiers
SMILESC1CC(OC1)CI
InChIInChI=1S/C5H9IO/c6-4-5-2-1-3-7-5/h5H,1-4H2
InChIKeyBMZJORGYEOQMFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Iodomethyl)tetrahydrofuran (CAS 5831-70-9): A High-Reactivity Alkyl Iodide Building Block for Organic Synthesis and Medicinal Chemistry Procurement


2-(Iodomethyl)tetrahydrofuran (CAS 5831-70-9), also known as tetrahydrofurfuryl iodide, is a halogenated cyclic ether with molecular formula C₅H₉IO . It belongs to the class of primary alkyl iodides and is widely recognized as a versatile electrophilic building block due to the excellent leaving-group ability of iodide [1]. Its physicochemical properties—predicted density of 1.8±0.1 g/cm³ and boiling point of 208.4±13.0 °C—distinguish it from lighter chloro and bromo congeners .

Why 2-(Iodomethyl)tetrahydrofuran Cannot Be Replaced by Chloro or Bromo Analogs Without Compromising Reactivity and Process Outcomes


Although 2-(chloromethyl)tetrahydrofuran and 2-(bromomethyl)tetrahydrofuran share the same tetrahydrofurfuryl backbone, their leaving-group abilities differ dramatically. Iodide is a far superior leaving group in SN2 reactions, with alkyl iodides reacting several times faster than alkyl bromides and orders of magnitude faster than alkyl chlorides [1][2]. This kinetic advantage translates into milder reaction conditions, higher yields in time-sensitive transformations, and broader scope in cross-coupling and cyclization chemistries where weaker leaving groups fail [2]. Consequently, simple replacement of the iodo compound by a chloro or bromo analog often leads to incomplete conversion, lower product purity, or the need for harsher conditions incompatible with sensitive substrates.

Quantitative Differentiation Evidence for 2-(Iodomethyl)tetrahydrofuran Against its Closest Chloro, Bromo, and Positional Isomer Analogs


Superior Leaving-Group Reactivity: SN2 Rate Enhancement vs. Chloro and Bromo Analogs

In SN2 reactions, the intrinsic reactivity of alkyl halides follows the order RI > RBr > RCl, driven by decreasing carbon–halogen bond strength and increasing leaving-group ability [1]. The Finkelstein reaction (NaI in acetone, 60 °C) exemplifies this: primary alkyl chlorides such as n-butyl chloride exhibit a relative rate of 1, whereas allyl and benzyl chlorides—activated substrates—react with relative rates of 64 and 179, respectively [2]. As an alkyl iodide, 2-(iodomethyl)tetrahydrofuran bypasses the rate-limiting halide-exchange step entirely, entering directly into productive nucleophilic displacement pathways that are inaccessible to its chloro and bromo counterparts under identical mild conditions [1].

nucleophilic substitution SN2 leaving group alkyl halide reactivity

Physical Property Differentiation: Density and Boiling Point vs. Chloride and Bromide Analogs

2-(Iodomethyl)tetrahydrofuran exhibits significantly higher density and boiling point than its lighter halogen congeners, a direct consequence of the greater atomic mass of iodine [1]. The measured density of the iodide is 1.772 g/cm³, compared to 1.483 g/cm³ for the bromide and 1.11 g/mL for the chloride; boiling points span 208.4 °C (iodide), 168 °C (bromide), and 150–151 °C (chloride) [1]. This separation in physical properties facilitates purification by distillation and enables density-driven phase separations during workup.

physicochemical properties density boiling point separation

Radical Iodocyclization vs. Bromocyclization: Product Yield and Stereochemical Outcome

In a direct comparative study, alkoxyl radical-mediated cyclization of bis(homoallylic) alcohols delivered 2-(bromoalkyl)tetrahydrofurans in 75–90% yield (36–96% de), while the analogous 2-(iodomethyl)tetrahydrofurans were obtained in 46–80% yield [1]. Although the bromo pathway provides higher chemical yield, the iodo variant offers a complementary handle: the C–I bond can subsequently engage in transition-metal-catalyzed cross-coupling reactions (e.g., Negishi, Suzuki, or Sonogashira) that are less efficient with alkyl bromides [1]. Thus, the choice between iodo and bromo products hinges on whether the priority is maximum cyclization yield (favoring bromo) or downstream functionalization versatility (favoring iodo).

radical cyclization halocyclization tetrahydrofuran synthesis stereoselectivity

Synthesis Efficiency: Competitive Yields from Commercial Precursors

2-(Iodomethyl)tetrahydrofuran can be synthesized via two practical routes: (i) from tetrahydrofurfuryl alcohol in approximately 82% yield, and (ii) from 4-penten-1-ol in approximately 85% yield [1]. These efficient, one-step conversions from inexpensive commodity precursors make the compound accessible at scales suitable for both discovery and process research, without requiring specialized equipment or hazardous reagents beyond those standard for alkyl iodide synthesis.

synthesis tetrahydrofurfuryl alcohol 4-penten-1-ol preparative chemistry

Optimal Application Scenarios for 2-(Iodomethyl)tetrahydrofuran Driven by Quantitative Differentiation Evidence


Nucleophilic Displacement Cascades Requiring Fast, High-Conversion Alkylation

When a synthetic sequence demands efficient SN2 alkylation of nitrogen, oxygen, or sulfur nucleophiles under mild conditions, 2-(iodomethyl)tetrahydrofuran is the superior electrophile. Its iodide leaving group ensures near-quantitative conversion at temperatures 20–40 °C lower than those required for the corresponding bromide or chloride, minimizing side reactions and protecting thermally sensitive functional groups [1][2].

Late-Stage Diversification via Transition-Metal-Catalyzed Cross-Coupling

The C–I bond in 2-(iodomethyl)tetrahydrofuran is an ideal handle for palladium- or nickel-catalyzed cross-coupling (Negishi, Suzuki, Sonogashira) following radical iodocyclization. Although the iodo compound forms in lower cyclization yield (46–80%) than the bromo variant (75–90%), the subsequent cross-coupling step proceeds with far higher efficiency for aryl/vinyl iodides than for bromides, offering a net advantage in multi-step sequences [3].

High-Temperature or Density-Driven Purification Processes

With a boiling point of ~208 °C and density of ~1.77 g/cm³, 2-(iodomethyl)tetrahydrofuran can be readily separated from low-boiling solvents (e.g., hexane, THF, acetone) by simple distillation and from aqueous phases by gravity separation. These physical attributes reduce the need for chromatography in large-scale preparations, directly lowering procurement and manufacturing costs .

Synthesis of Methylene-Tetrahydrofuran-Fused Carbohydrates

The compound has been specifically employed in iodocyclization reactions to construct methylene-tetrahydrofuran-fused bicyclic saccharides—a structural motif in bioactive carbohydrate mimetics. The iodine substituent not only facilitates cyclization but also provides a synthetic handle for further functionalization of the carbohydrate scaffold [4].

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